BenchChemオンラインストアへようこそ!

ROCK-IN-32

ROCK inhibitor aortic ring assay vascular contractility

ROCK-IN-32 is an ATP-competitive ROCK inhibitor with an IC50 of 11 nM against ROCK2, validated by co-crystal structures (PDB: 3NDM). Its beta-aryl pyrrolidine scaffold provides 10-fold enhanced functional potency in ex vivo aortic ring assays compared to earlier isoquinolone leads, ensuring robust target engagement in vascular contractility and cytoskeletal reorganization studies. Distinct binding kinetics differentiate it from fasudil and Y-27632.

Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.27
CAS No. 1013117-40-2
Cat. No. B610545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROCK-IN-32
CAS1013117-40-2
SynonymsROCK-IN-32;  ROCK IN 32;  ROCKIN32;  ROCK-inhibitor-32;  ROCK inhibitor 32; 
Molecular FormulaC20H17Cl2N3O2
Molecular Weight402.27
Structural Identifiers
SMILESClC1=CC=C([C@H]2CNC[C@@H]2C(NC3=CC4=C(C(NC=C4)=O)C=C3Cl)=O)C=C1
InChIInChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1
InChIKeyXBFAFSAUQFDEOK-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ROCK-IN-32 (CAS 1013117-40-2): A Beta-Aryl Pyrrolidine ROCK2 Inhibitor with Documented SAR-Optimized Vascular Activity


ROCK-IN-32 (CAS 1013117-40-2, compound 31) is a beta-aryl substituted pyrrolidine 2H-isoquinolin-1-one derivative that functions as an ATP-competitive Rho-associated protein kinase (ROCK) inhibitor [1]. This compound belongs to the isoquinolone class of ROCK inhibitors and was identified through systematic structure-activity relationship (SAR) optimization aimed at improving potency over earlier phenylglycine-substituted isoquinolone leads [2]. ROCK-IN-32 demonstrates an IC50 value of 11 nM against ROCK2 in biochemical assays and was specifically selected from a series of pyrrolidine analogs due to its functional activity in tissue-based vascular contractility models [1][2].

ROCK-IN-32 Substitution Risks: Divergent Potency, Isoform Selectivity, and Functional Vascular Activity Across ROCK Inhibitor Chemotypes


ROCK inhibitors cannot be considered functionally interchangeable for research applications due to substantial differences in chemotype-driven SAR, isoform selectivity profiles (ROCK1 vs. ROCK2), and tissue-level functional activity [1]. While early-generation inhibitors such as fasudil (IC50 ~10.7 μM) and Y-27632 (IC50 ~140-220 nM) established the therapeutic relevance of ROCK inhibition, their micromolar to high nanomolar potencies and broad kinase selectivity profiles differ markedly from optimized isoquinolone-derived compounds like ROCK-IN-32 . Furthermore, biochemical IC50 values against recombinant ROCK2 alone do not predict functional activity in intact vascular tissue, as demonstrated by the 10-fold improvement in aortic ring potency observed for ROCK-IN-32 over its precursor compound 2 despite comparable biochemical potency [1]. The beta-aryl pyrrolidine scaffold of ROCK-IN-32, validated by co-crystal structures, occupies the ATP-binding pocket in a distinct orientation that may confer differential binding kinetics and target residence time compared to other chemotypes, underscoring why direct substitution without experimental validation introduces uncontrolled variables into mechanistic studies [2].

ROCK-IN-32 Quantitative Differentiation: Comparative Data vs. Early Leads, Clinical Compounds, and In-Class ROCK2 Inhibitors


Functional Vascular Activity: 10-Fold Improvement in Aortic Ring Potency Over Lead Compound 2

ROCK-IN-32 (compound 31, pyrrolidine 32) demonstrated a 10-fold improvement in aortic ring (AR) functional potency compared to the precursor phenylglycine-substituted isoquinolone compound 2, a key advancement achieved through beta-aryl pyrrolidine SAR optimization [1]. This functional tissue-based assay measures the compound's ability to inhibit agonist-induced smooth muscle contraction, providing a physiologically relevant assessment of vascular ROCK inhibition that biochemical IC50 values alone cannot capture.

ROCK inhibitor aortic ring assay vascular contractility functional potency SAR optimization

ROCK2 Biochemical Potency: 11 nM IC50 vs. Fasudil (10.7 μM) and Y-27632 (140-220 nM)

ROCK-IN-32 exhibits a ROCK2 IC50 of 11 nM in biochemical kinase assays, representing a potency improvement of approximately 973-fold over fasudil (IC50 = 10.7 μM) and 13- to 20-fold over Y-27632 (IC50 = 140-220 nM for ROCK1/ROCK2) . This substantial potency differential enables the use of lower working concentrations in cellular assays, which may reduce the risk of off-target kinase inhibition observed at the higher concentrations required for less potent ROCK inhibitors.

ROCK2 inhibition IC50 comparison fasudil Y-27632 kinase inhibitor potency

Structural Validation: Co-Crystal Structure of Isoquinolone Scaffold Bound to ROCK1 Kinase Domain

The binding mode of the isoquinolone scaffold from which ROCK-IN-32 is derived has been validated by X-ray co-crystallography with the ROCK1 kinase domain (PDB ID: 3NDM, resolution 3.30 Å) [1]. This structure confirms that the isoquinolone core occupies the ATP-binding pocket, with the beta-aryl pyrrolidine substituent making key interactions with the kinase hinge region. The availability of a solved co-crystal structure provides atomic-level validation of the binding pose and facilitates rational interpretation of SAR data within this compound series.

co-crystal structure ROCK1 ATP-binding pocket binding mode structure-based drug design

Chemical Scaffold Novelty: Beta-Aryl Pyrrolidine Substitution as Key Potency Driver

Systematic SAR studies within the isoquinolone series established that aryl substitution at the beta-position of the pyrrolidine ring is optimal for achieving high ROCK inhibitory potency [1]. ROCK-IN-32 (compound 31) incorporates this optimized beta-aryl pyrrolidine motif (trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid amide), a structural feature that distinguishes it from earlier phenylglycine-substituted isoquinolones and other ROCK inhibitor chemotypes such as the aminopyrimidine-based Y-27632 or the isoquinoline sulfonamide fasudil [2].

beta-aryl pyrrolidine SAR optimization scaffold novelty chemical probe medicinal chemistry

ROCK-IN-32: Optimal Research Applications Based on Quantitative Functional Activity and Potency Evidence


Ex Vivo Vascular Contractility and Smooth Muscle Function Studies

ROCK-IN-32 is particularly well-suited for ex vivo aortic ring and vascular tissue contractility assays due to its documented 10-fold improvement in functional potency over earlier isoquinolone leads in this specific model system [1]. Researchers investigating RhoA/ROCK-mediated vascular tone regulation, hypertension mechanisms, or vasodilatory responses can utilize ROCK-IN-32 to achieve robust ROCK inhibition at concentrations that demonstrate superior tissue-level efficacy compared to compound 2 and substantially enhanced potency relative to fasudil and Y-27632 .

High-Potency ROCK2 Inhibition in Cellular Mechanotransduction and Cytoskeletal Studies

For cellular assays examining ROCK2-dependent processes including stress fiber formation, focal adhesion dynamics, and myosin light chain (MLC) phosphorylation, ROCK-IN-32 provides nanomolar potency (IC50 = 11 nM) that enables effective pathway inhibition at low compound concentrations [1]. This potency advantage over fasudil (~10.7 μM) and Y-27632 (140-220 nM) reduces required DMSO concentrations in culture media and may lower the probability of confounding off-target effects, making ROCK-IN-32 a preferred tool for studying actin cytoskeleton reorganization, cell migration, and mechanosensitive signaling pathways .

Structure-Guided Medicinal Chemistry and ROCK Inhibitor Optimization Campaigns

ROCK-IN-32 serves as a well-characterized reference compound for medicinal chemistry programs developing next-generation ROCK inhibitors, given the availability of co-crystal structural data (PDB: 3NDM) validating the isoquinolone scaffold binding mode to the ROCK1 kinase domain [1]. The extensive SAR documentation for the beta-aryl pyrrolidine series, including the identification of this substitution pattern as optimal for potency, provides a rational framework for scaffold-hopping efforts and the design of novel ATP-competitive ROCK inhibitors with improved selectivity or pharmacokinetic properties .

Cardiovascular Disease and Inflammation Pathway Research Requiring Validated ROCK2 Inhibition

ROCK-IN-32 is indicated for research applications in cardiovascular disease, cancer biology, and inflammatory pathway studies where validated ROCK2 inhibition is mechanistically implicated [1]. The compound's combination of sub-100 nM biochemical potency, functional activity in vascular tissue, and structural characterization provides a level of target engagement confidence appropriate for pathway validation experiments and preclinical target biology investigations, particularly when compared to less potent or less well-characterized alternative ROCK inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROCK-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.